![molecular formula C25H23N B14427529 4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline CAS No. 84271-48-7](/img/structure/B14427529.png)
4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
準備方法
The synthesis of 4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The reaction conditions often include the use of palladium catalysts, base, and solvents such as toluene or dimethylformamide (DMF) . Industrial production methods may involve scaling up these reactions while maintaining the reaction conditions to ensure consistency and quality.
化学反応の分析
4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
This compound has several scientific research applications. In chemistry, it is used as a chromophore in the development of new materials for OLEDs and other optoelectronic devices . In biology and medicine, it can be used as a fluorescent probe for imaging and diagnostic purposes . Additionally, it has applications in the industry as a component in the development of UV stabilization polymers and electroluminescent devices .
作用機序
The mechanism of action of 4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties, such as fluorescence and absorption, are influenced by its molecular structure. The presence of the anthracene moiety allows it to absorb light and emit fluorescence, making it useful in various applications .
類似化合物との比較
Similar compounds to 4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline include 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene and 4-(10-phenylanthracene-9-yl)benzonitrile . These compounds share similar photophysical properties but differ in their specific substituents, which can influence their stability, fluorescence quantum yield, and other properties. The uniqueness of this compound lies in its specific substitution pattern, which can offer distinct advantages in certain applications.
特性
CAS番号 |
84271-48-7 |
|---|---|
分子式 |
C25H23N |
分子量 |
337.5 g/mol |
IUPAC名 |
4-(2-anthracen-9-ylethenyl)-N,N,3-trimethylaniline |
InChI |
InChI=1S/C25H23N/c1-18-16-22(26(2)3)14-12-19(18)13-15-25-23-10-6-4-8-20(23)17-21-9-5-7-11-24(21)25/h4-17H,1-3H3 |
InChIキー |
FAWLYDUJKTYFQA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N(C)C)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


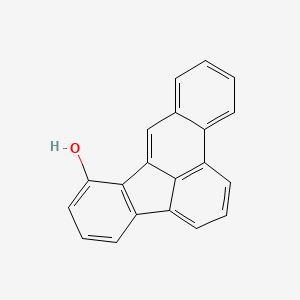
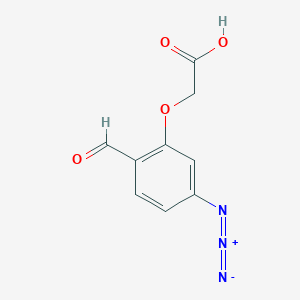
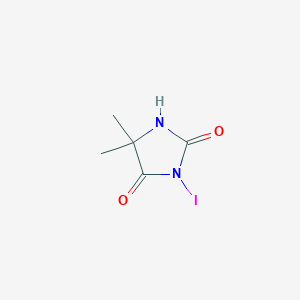

![2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol](/img/structure/B14427467.png)
![Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]-](/img/structure/B14427469.png)
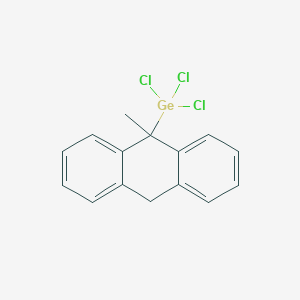

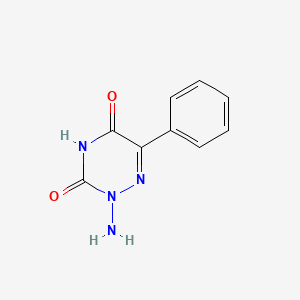
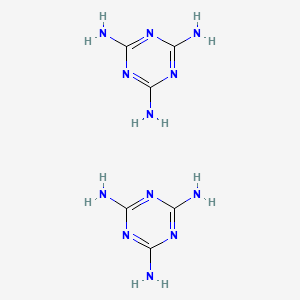
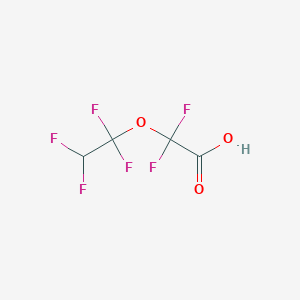
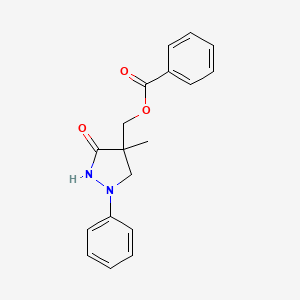
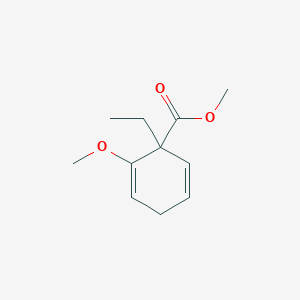
![3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione](/img/structure/B14427533.png)
